Superior Antagonist Potency at the α3β4 nAChR Subtype Versus Related nAChR Isoforms
4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxamide acts as a potent antagonist at the human α3β4 nAChR subtype, demonstrating high selectivity over other nAChR subtypes [1]. This differential potency profile is critical for studies aiming to dissect the specific roles of the α3β4 receptor in addiction and neurological function, where broad-spectrum nAChR antagonists would produce confounding effects.
| Evidence Dimension | Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | α4β2 nAChR: 12.0 nM; α4β4 nAChR: 15.0 nM; α1β1γδ (muscle-type) nAChR: 7.9 nM |
| Quantified Difference | >6.6-fold more potent at α3β4 than at α4β2 and α4β4 |
| Conditions | Inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y and TE671/RD cells |
Why This Matters
This data demonstrates a quantifiable selectivity window, enabling researchers to specifically interrogate α3β4-mediated signaling pathways with minimal off-target activity at related nAChR subtypes.
- [1] EcoDrugPlus. Antagonist activity at human nAChR subtypes for 4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide (ID: 2126094). View Source
